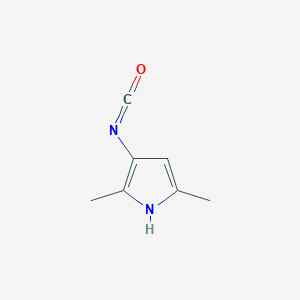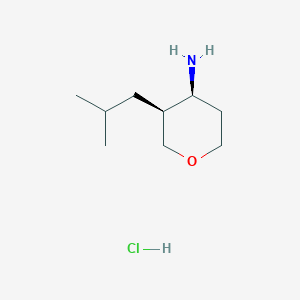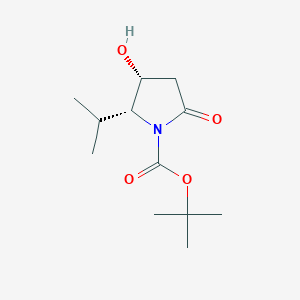
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide, also known as DMAT, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer research. DMAT is a synthetic compound that inhibits the activity of heat shock protein 90 (Hsp90), a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins.
Applications De Recherche Scientifique
Gastrointestinal Prokinetic Activity
Novel benzamide derivatives, including structures related to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide, have been synthesized to explore their pharmacological activities, particularly their gastrointestinal prokinetic and antiemetic activities. Among these compounds, certain derivatives exhibited a balanced combination of these activities, indicating their potential as new types of gastrointestinal prokinetic agents (Sakaguchi et al., 1992).
Polymer Science and DNA Interactions
In polymer science, a novel cationic polymer with photolabile properties was synthesized. This polymer can transition from a cationic to a zwitterionic form upon irradiation with light, demonstrating utility in condensing and releasing double-strand DNA, as well as exhibiting switchable antibacterial activity. This showcases the potential for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide-related compounds in developing new materials for biotechnological applications (Sobolčiak et al., 2013).
Drug Metabolism and Analytical Characterization
The metabolism of novel psychedelic substances, including N-2-methoxybenzylated compounds (NBOMes), was studied to understand their metabolic profiles in various biological systems. These studies are crucial for the development of analytical methods for detecting these substances in biological matrices, contributing to forensic and clinical toxicology (Šuláková et al., 2021).
Synthesis and Structural Characterization
Research in organic chemistry has led to the synthesis and structural elucidation of various compounds structurally related to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide. These studies not only expand the chemical knowledge base but also provide insights into the design of new molecules with potential therapeutic applications. For instance, selenoxanthones were synthesized through directed metalations in arylselenobenzamide derivatives, showcasing the versatility of these compounds in synthetic chemistry (Brennan et al., 2003).
Anticancer Activity
Cobalt(II) complexes derived from N,O donor Schiff base, related to the compound , have been characterized and tested for their activity on various carcinoma cells. These studies illustrate the potential of related compounds in the development of new anticancer agents, highlighting the broad applicability of these molecules in medicinal chemistry (Das et al., 2014).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-18(2)15(13-8-9-21-11-13)10-17-16(19)12-4-6-14(20-3)7-5-12/h4-9,11,15H,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMGRNBHZHOYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-[4-(4-fluorophenyl)piperazinyl]-3-(3-methylphenyl)prop-2-en-1-one](/img/structure/B2697948.png)

![N-isobutyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2697950.png)


![Methyl 2-[bis({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)amino]propanoate](/img/structure/B2697954.png)


![2-(2-Oxo-1,3-benzoxazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2697958.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2697960.png)


![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea](/img/structure/B2697965.png)
